Selective Sweetness Inhibition: Na-PMP vs. Gymnemic Acid in Sensory Panel Testing
Sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP) demonstrates selective inhibition of sweet taste without affecting bitter, salty, or sour modalities. In direct sensory panel evaluations, Na-PMP reduced the sweetness intensity of a wide range of sweeteners, but, unlike gymnemic acid, did not alter bitterness perception [1].
| Evidence Dimension | Selectivity of sweetness inhibition (bitterness effect) |
|---|---|
| Target Compound Data | No reduction in bitterness intensity or persistence |
| Comparator Or Baseline | Gymnemic acid (reduces bitterness alongside sweetness) |
| Quantified Difference | Na-PMP selectively inhibits sweetness without bitterness suppression; gymnemic acid suppresses both |
| Conditions | Trained sensory panel evaluating bitter-sweet stimuli mixtures |
Why This Matters
This selectivity is critical for food and beverage formulations aiming to reduce perceived sweetness without introducing undesirable off-tastes, a key differentiator for procurement in sugar-reduction applications.
- [1] Johnson, C., Birch, G. G., & MacDougall, D. B. (1994). The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli. Chemical Senses, 19(4), 349–358. https://doi.org/10.1093/chemse/19.4.349 View Source
